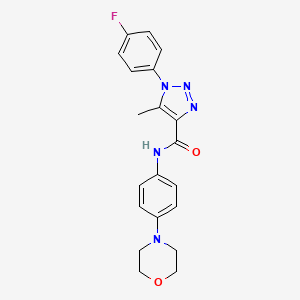

1-(4-Fluorphenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. Forscher haben Derivate dieses Moleküls synthetisiert und ihre Wirksamkeit gegen Bakterien und Pilze bewertet . Diese Studien zielen darauf ab, potenzielle neue Antibiotika oder Antimykotika zu identifizieren.

- Einige Studien legen nahe, dass Derivate dieser Verbindung entzündungshemmende und analgetische Wirkungen aufweisen. Forscher untersuchen ihr Potenzial als neuartige Schmerzmittel .

- Bestimmte Derivate dieser Verbindung wurden als Agonisten des Cannabinoid-Rezeptors untersucht . Cannabinoid-Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzmodulation, Appetitregulierung und Immunantwort.

Antibakterielle Aktivität

Entzündungshemmende und analgetische Eigenschaften

Agonismus des Cannabinoid-Rezeptors

Hemmung von Metalloproteasen

Zusammenfassend lässt sich sagen, dass 1-(4-Fluorphenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazol-4-carboxamid vielversprechend in verschiedenen Bereichen ist, von antimikrobieller Aktivität bis hin zu entzündungshemmenden Wirkungen. Forscher untersuchen weiterhin seine möglichen Anwendungen, und weitere Studien werden Aufschluss über sein vollständiges Spektrum an Eigenschaften und therapeutischen Anwendungen geben. 🌟

Biologische Aktivität

1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923685-21-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C20H20FN5O2, with a molecular weight of 381.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20FN5O2 |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 923685-21-6 |

| Purity | Typically ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For instance, a study evaluated various triazole derivatives against prostate (PC3) and skin (A375) cancer cell lines using the Alamar Blue assay. The results indicated that several compounds exhibited significant cytotoxicity against these cancer cell lines while demonstrating lower toxicity towards normal MRC-5 cells.

Key Findings:

- IC50 Values : The compound demonstrated IC50 values ranging from 21.86 to 40.37 μg/mL against A375 cells, comparable to the standard cisplatin (IC50 = 30.11 μg/mL). Notably, some derivatives showed better activity than cisplatin with IC50 values between 21.86 and 28.94 μg/mL .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes. For example, studies have reported that related triazole compounds demonstrate moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and disease states.

Enzyme Inhibition Results:

- Inhibition Potency : Compounds showed IC50 values in the range of 13.8–35.7 µM against CA-II, indicating promising potential as enzyme inhibitors .

Structure-Activity Relationships (SAR)

The SAR studies conducted on triazole derivatives reveal that modifications in the chemical structure significantly impact their biological activity. The presence of polar groups and specific aryl substitutions has been linked to enhanced anticancer activity and enzyme inhibition.

Observations:

- Polar Groups : The introduction of polar groups at specific positions on the triazole ring enhances binding affinity and biological efficacy.

- Aryl Substituents : Variations in aryl substituents influence both cytotoxicity profiles and enzyme inhibition capabilities .

Case Study 1: Anticancer Evaluation

In a comparative study of various triazole derivatives, our compound was part of a larger series that was tested for anticancer properties. The study concluded that compounds with similar structural motifs exhibited enhanced cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity to normal cells.

Case Study 2: Enzyme Inhibition Assay

A detailed assay on CA-II inhibition revealed that compounds structurally related to our target compound displayed varying degrees of inhibition, with some achieving IC50 values significantly lower than standard inhibitors like acetazolamide. This highlights the potential for developing new therapeutic agents targeting this enzyme class.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNCYTIKCIAJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.